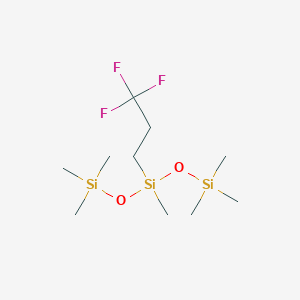
Boron, trifluoro(tetrahydrofuran)-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boron, trifluoro(tetrahydrofuran)-, (T-4)-: is a chemical compound with the molecular formula C4H8BF3OThis compound is widely used in organic synthesis as a catalyst and reagent due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boron, trifluoro(tetrahydrofuran)-, (T-4)- is typically synthesized by reacting boron trifluoride with tetrahydrofuran. The reaction is exothermic and requires careful control of temperature to prevent decomposition. The reaction can be represented as:
BF3+THF→BF3⋅THF
where THF stands for tetrahydrofuran .
Industrial Production Methods: In industrial settings, the production of boron, trifluoro(tetrahydrofuran)-, (T-4)- involves the use of boron trifluoride gas and liquid tetrahydrofuran. The reaction is carried out in a controlled environment to ensure the purity and stability of the product. The product is then dried using magnesium drum drying to obtain the final complex .
Chemical Reactions Analysis
Types of Reactions: Boron, trifluoro(tetrahydrofuran)-, (T-4)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boron trifluoride and tetrahydrofuran.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed:
Oxidation: Boron trifluoride and tetrahydrofuran.
Reduction: Various reduced organic compounds.
Substitution: Substituted boron compounds.
Scientific Research Applications
Boron, trifluoro(tetrahydrofuran)-, (T-4)- has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Used in the synthesis of biologically active molecules such as selective serotonin reuptake inhibitors and NK1 receptor antagonists.
Medicine: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used as a polymerization initiator and in the production of complex polyketide natural products
Mechanism of Action
The mechanism of action of boron, trifluoro(tetrahydrofuran)-, (T-4)- involves its role as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. The boron atom in the compound acts as the electron acceptor, while the trifluoro and tetrahydrofuran groups stabilize the complex. This allows the compound to participate in a wide range of chemical reactions, including catalysis and polymerization .
Comparison with Similar Compounds
Boron trifluoride diethyl etherate: Another complex of boron trifluoride with diethyl ether.
Boron trifluoride dimethyl etherate: A complex of boron trifluoride with dimethyl ether.
Boron trifluoride acetonitrile complex: A complex of boron trifluoride with acetonitrile.
Uniqueness: Boron, trifluoro(tetrahydrofuran)-, (T-4)- is unique due to its high stability and reactivity as a Lewis acid. Its ability to form stable complexes with various organic molecules makes it a versatile reagent in organic synthesis. Additionally, its use as a polymerization initiator sets it apart from other similar compounds .
Properties
IUPAC Name |
oxolane;trifluoroborane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O.BF3/c1-2-4-5-3-1;2-1(3)4/h1-4H2; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNLPLHJUPMEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462-34-0 |
Source


|
| Record name | Boron, trifluoro(tetrahydrofuran)-, (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

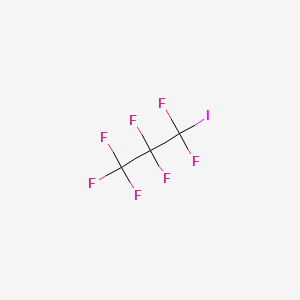
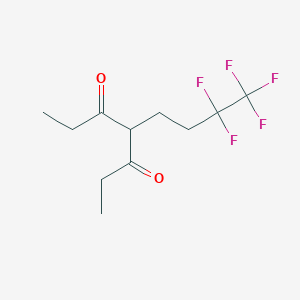
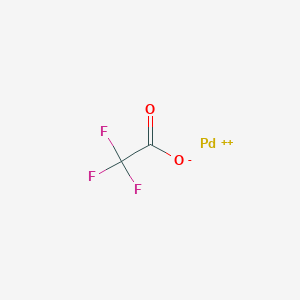
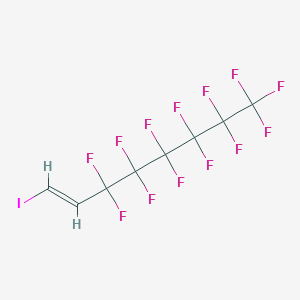
![3-Fluoro-4-[(4-methoxybenzyloxy)carbonylamino]benzeneboronic acid](/img/structure/B7768569.png)

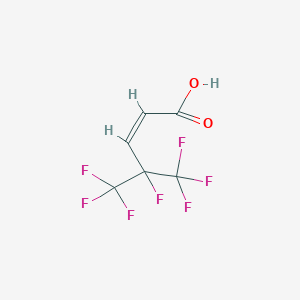
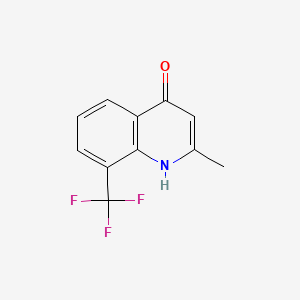
![(2R)-2-azaniumyl-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B7768600.png)
![[N'-[N'-(3,5-difluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7768610.png)
![[N'-[N'-(2,5-difluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7768611.png)
![[N'-[N'-(3,4-difluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7768618.png)
